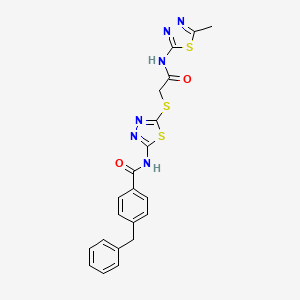![molecular formula C24H24N6O2S B2486401 N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide CAS No. 1116038-25-5](/img/structure/B2486401.png)
N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step reactions, including chloroacetylization, bromination, and amidification processes. For instance, a related compound, N-(4-bromo-2-methylphenyl)-2-chloroacetamide, was synthesized from 2-methylbenzenamine in two steps, achieving an overall yield of 57.3% (Ren Yu-hong & Oai Joint, 2002). This process may offer insights into the synthesis strategies applicable to the target compound, emphasizing the importance of selecting appropriate reagents and conditions to achieve high yield and purity.
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, is crucial for confirming the chemical identity and configuration of synthesized compounds. For example, the structural and vibrational characteristics of related acetamides have been extensively studied using FTIR, FT-Raman spectra, and DFT calculations to understand the influence of substituents on the amide group (V. Arjunan et al., 2009). These analytical techniques could similarly be applied to determine the detailed molecular structure of "N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide".
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can vary widely depending on the functional groups present. The reactivity channels for related compounds have been explored through oxidation with peracetic acid and other oxidants, revealing multiple products and highlighting the chemoselective nature of these reactions (Sylvie L. Pailloux et al., 2007). Such studies underscore the complexity of chemical behavior in acetamide derivatives and suggest pathways for functionalization or further modification of the target compound.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data on "this compound" is not available, related research indicates that modifications to the acetamide core can significantly impact these properties, affecting their application potential (J. Kuznecovs et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are key to understanding the potential applications of acetamide derivatives. Studies on similar molecules have revealed insights into their binding affinities and selectivity towards receptors, offering a basis for predicting the behavior of the compound of interest (S. Grimwood et al., 2011).
properties
IUPAC Name |
N-(2-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-32-21-9-5-4-8-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-19-7-3-2-6-18(19)16-25/h2-11H,12-15,17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLMJXYNDDIHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)




![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)


![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)
